Dimethylglyoxime disodium salt octahydrate
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Overview
Description
Scientific Research Applications
Analytical Chemistry Applications
Dimethylglyoxime, known for its use in analytical chemistry, has been extensively developed for the estimation of nickel. This organic reagent forms bidentate chelating ligands with a variety of metal ions, making it useful for analytical applications in aqueous mediums (Mehrotra et al., 1975).
Recovery and Recycling
In a study focused on recovering dimethylglyoxime (DMG) from Ni-DMG complexes, the efficient extraction of DMG was demonstrated, highlighting its potential for recycling in industrial applications (Rath et al., 2018).
Environmental Remediation
Research has shown the effectiveness of dimethylglyoxime-modified analcime composites in removing Ni(II) ions from aqueous solutions. This method is notable for its high capacity and selectivity, indicating its potential for environmental remediation (Shah et al., 2021).
Electrochemical Analysis
Dimethylglyoxime disodium salt has been utilized in conductometric titration for nickel analysis, demonstrating its role in electrochemical analytical methods (Schneider & Grazziotin, 1979).
Photogeneration of Hydrogen
In a novel application, dimethylglyoxime complexes have been used in a system for the photogeneration of hydrogen from water. This indicates potential uses in sustainable energy production (Du et al., 2008).
Electrodeposition Applications
Research on the effect of dimethylglyoxime on cobalt electrodeposition has provided insights into its potential use in advanced materials processing, particularly in the electronics industry (Huang et al., 2016).
Solid-State Chemistry
Dimethylglyoxime has been explored in mechanochemical syntheses, demonstrating its utility in solvent-free solid-state reactions, particularly with transition metal salts (Hihara et al., 2004).
Mechanism of Action
Target of Action
Dimethylglyoxime disodium salt octahydrate primarily targets metal ions , specifically nickel ions . It forms a red complex with nickel, which is used for the qualitative and quantitative detection of nickel’s presence .
Mode of Action
The compound interacts with its targets by forming complexes. The formation of these complexes is the result of a reaction between the this compound and the metal ions . This interaction results in a change in the physical properties of the metal ions, such as color, which can be used for detection .
Pharmacokinetics
Given its use in analytical chemistry, it is likely that the compound’s bioavailability is influenced by factors such as its solubility in water .
Result of Action
The primary result of the action of this compound is the formation of a red complex with nickel ions . This complex formation is used for the detection of nickel, indicating the presence and quantity of nickel ions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored at room temperature . Additionally, it should be handled with care to avoid contact with organic materials, oxidizing agents, and acids, as dangerous reactions may occur . Personal protective measures, such as wearing protective eyewear or gloves, are recommended to avoid contact .
Biochemical Analysis
Biochemical Properties
Dimethylglyoxime disodium salt octahydrate plays a crucial role in biochemical reactions, particularly in the detection and quantification of metal ions. It interacts with enzymes and proteins that contain metal cofactors, forming stable complexes that can be easily detected and measured. For example, it forms a red-colored complex with nickel ions, which is used in gravimetric and colorimetric analysis . The compound’s ability to chelate metal ions makes it valuable in studying metalloproteins and metalloenzymes.
Cellular Effects
This compound affects various cellular processes by interacting with metal ions within cells. It can influence cell signaling pathways, gene expression, and cellular metabolism by altering the availability of metal ions that are essential cofactors for many enzymes . For instance, the chelation of nickel ions by this compound can inhibit the activity of nickel-dependent enzymes, leading to changes in cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of coordination complexes with metal ions. These complexes can inhibit or activate enzymes by binding to their metal cofactors, thereby affecting their catalytic activity . The compound can also induce changes in gene expression by modulating the availability of metal ions that are involved in transcriptional regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but its effectiveness can decrease if exposed to moisture or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to chelate metal ions over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions without causing significant toxicity . At high doses, it can lead to adverse effects such as metal ion deficiency and toxicity due to the excessive removal of essential metal ions from biological systems. Threshold effects have been observed, where a certain dosage is required to achieve the desired chelation effect without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways that include the chelation and transport of metal ions. It interacts with enzymes and cofactors that are responsible for metal ion homeostasis, affecting metabolic flux and metabolite levels . The compound’s ability to form stable complexes with metal ions makes it a valuable tool in studying metal ion metabolism and its impact on cellular functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments where metal ions are present . The compound’s distribution is influenced by its solubility and affinity for metal ions, which determine its effectiveness in chelating and transporting metal ions within biological systems.
Subcellular Localization
This compound is localized in subcellular compartments where metal ions are concentrated, such as the mitochondria and endoplasmic reticulum . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these specific compartments. The compound’s ability to chelate metal ions in these compartments can affect various cellular processes, including energy production and protein synthesis.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Dimethylglyoxime disodium salt octahydrate involves the reaction of dimethylglyoxime with sodium hydroxide followed by the addition of sodium chloride to form the disodium salt. The resulting compound is then crystallized to obtain the octahydrate form.", "Starting Materials": [ "Dimethylglyoxime", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 10 g of dimethylglyoxime in 100 mL of water.", "Step 2: Slowly add 10 g of sodium hydroxide to the solution while stirring.", "Step 3: Heat the mixture to 60-70°C and stir for 1 hour.", "Step 4: Add 10 g of sodium chloride to the mixture and stir for an additional 30 minutes.", "Step 5: Cool the mixture to room temperature and filter the resulting precipitate.", "Step 6: Wash the precipitate with water and dry it in a vacuum oven to obtain the disodium salt.", "Step 7: Dissolve the disodium salt in water and add an excess of water to obtain a clear solution.", "Step 8: Allow the solution to cool slowly to room temperature to obtain the octahydrate crystals.", "Step 9: Filter the crystals and wash them with cold water.", "Step 10: Dry the crystals in a vacuum oven at 60°C for 24 hours." ] } | |
CAS No. |
75006-64-3 |
Molecular Formula |
C4H22N2Na2O10 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate |
InChI |
InChI=1S/C4H8N2O2.2Na.8H2O/c1-3(5-7)4(2)6-8;;;;;;;;;;/h7-8H,1-2H3;;;8*1H2/q;2*+1;;;;;;;;/p-2/b5-3-,6-4-;;;;;;;;;; |
InChI Key |
IJJDRGUPRATWQX-KRWAYTSQSA-L |
Isomeric SMILES |
C/C(=N/[O-])/C(=N\[O-])/C.O.O.O.O.O.O.O.O.[Na+].[Na+] |
SMILES |
CC(=N[O-])C(=N[O-])C.O.O.O.O.O.O.O.O.[Na+].[Na+] |
Canonical SMILES |
CC(=N[O-])C(=N[O-])C.O.O.O.O.O.O.O.O.[Na+].[Na+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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